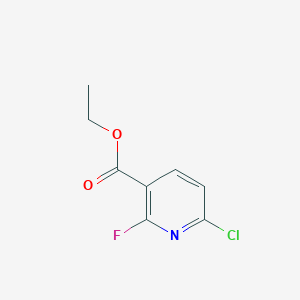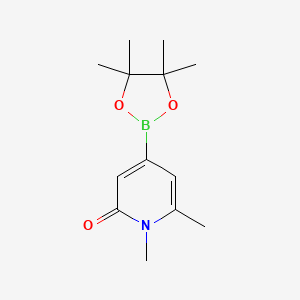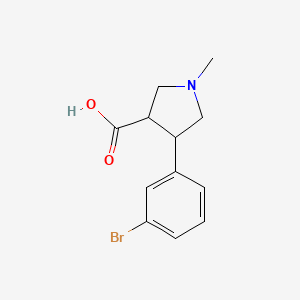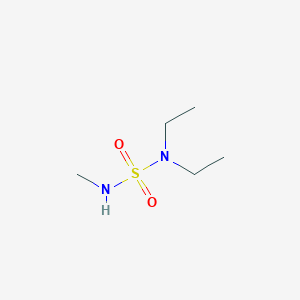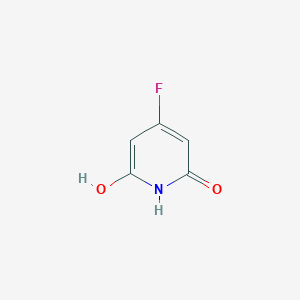
4-Fluoropyridine-2,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoropyridine-2,6-diol is a fluorinated pyridine derivative characterized by the presence of a fluorine atom at the 4-position and hydroxyl groups at the 2- and 6-positions on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropyridine-2,6-diol typically involves the fluorination of pyridine derivatives. One common method is the reaction of pyridine with fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C). This process yields a mixture of fluorinated pyridines, including this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as described above. The optimization of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoropyridine-2,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in the formation of fluoropyridine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-fluoropyridine-2,6-dione.
Reduction: Formation of 4-fluoropyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
4-Fluoropyridine-2,6-diol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and heterocycles.
Biology: It is used in the development of fluorinated analogs of biologically active molecules for studying enzyme mechanisms and drug interactions.
Industry: It is utilized in the production of agrochemicals and materials with enhanced properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism of action of 4-Fluoropyridine-2,6-diol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
2-Fluoropyridine: Lacks the hydroxyl groups present in 4-Fluoropyridine-2,6-diol, resulting in different reactivity and applications.
3-Fluoropyridine: Similar to 2-Fluoropyridine but with the fluorine atom at the 3-position.
2,6-Difluoropyridine: Contains two fluorine atoms at the 2- and 6-positions, leading to distinct chemical properties.
Uniqueness: this compound is unique due to the combination of fluorine and hydroxyl groups on the pyridine ring. This structural arrangement imparts specific reactivity patterns and potential for diverse applications that are not observed in other fluoropyridine derivatives .
Properties
Molecular Formula |
C5H4FNO2 |
|---|---|
Molecular Weight |
129.09 g/mol |
IUPAC Name |
4-fluoro-6-hydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C5H4FNO2/c6-3-1-4(8)7-5(9)2-3/h1-2H,(H2,7,8,9) |
InChI Key |
FYMYOZVEFWQCST-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


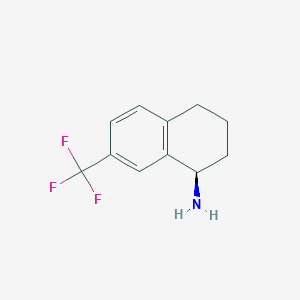

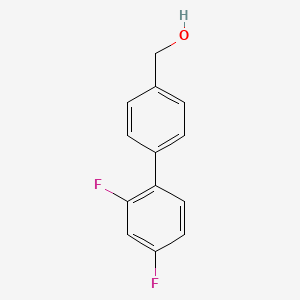
![{2-[4-(2,4,4-Trimethylpentan-2-YL)phenoxy]ethoxy}acetic acid](/img/structure/B13002352.png)
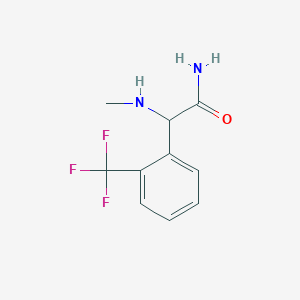
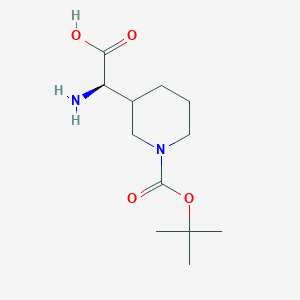
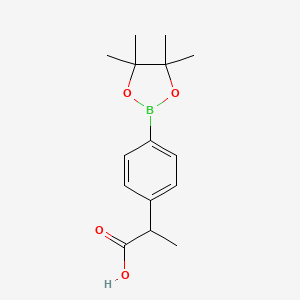
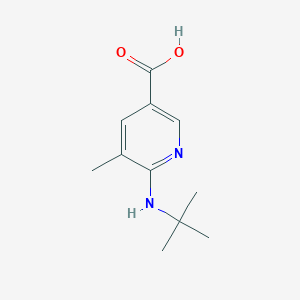
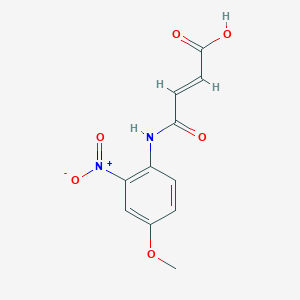
![1-Chloropyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13002386.png)
